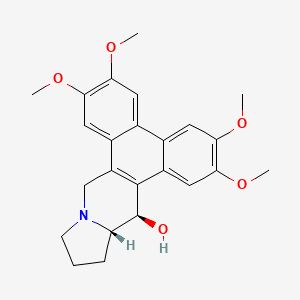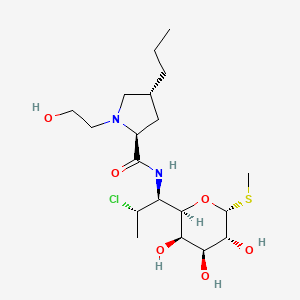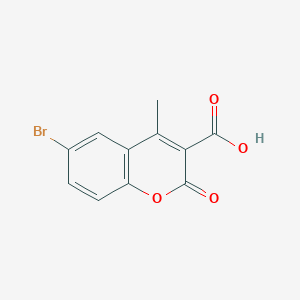![molecular formula C24H34N6O B611602 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl- CAS No. 1373268-67-7](/img/structure/B611602.png)
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
Vue d'ensemble
Description
USL311 is a CXCR4 receptor antagonist which prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4. USL311 inhibits CXCR4 activation and decreases proliferation and migration of CXCR4-expressing tumor cells.
Applications De Recherche Scientifique
Cancer Treatment
USL-311 (also known as PRX177561) is a small molecule inhibitor of CXCR4, a member of the G protein-coupled receptors (GPCRs) superfamily . It has been used in preclinical studies for cancer treatment, particularly in combination with VEGF/VEGFR inhibitors on Glioblastoma Multiforme (GBM) . The compound can reduce tumor cell proliferation and enhance survival .
Blockade of CXCR4
The CXCR4 receptor is specific for CXC chemokine ligand 12 (CXCL12), also known as SDF-1 . The interaction between CXCR4 and its ligand triggers downstream signaling pathways that influence cell proliferation, chemotaxis, migration, and gene expression . USL-311 acts as a CXCR4 antagonist, blocking these interactions .
Regulation of Physiological Processes
The CXCL12/CXCR4 axis regulated by USL-311 is implicated in several physiological processes, including hematopoiesis, organogenesis, and tissue repair .
Role in Tumor Progression
The CXCL12/CXCR4 axis, which USL-311 targets, plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Clinical Trials
USL-311 has reached Phase 2 clinical trials for the treatment of Glioblastoma . It has been tested as a single agent and in combination with Lomustine (CCNU) in subjects with advanced solid tumors .
Patent and Drug Development
USL-311 was initially developed by Ligand Pharmaceuticals, Inc., and is now under the active organization of Upsher-Smith Laboratories LLC . It has been patented for use in the treatment of cancer .
Mécanisme D'action
Target of Action
USL-311, also known as 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a member of the G protein-coupled receptors (GPCRs) superfamily . It is found in various cell types, including hematopoietic stem cells, T and B lymphocytes, monocytes, macrophages, dendritic cells, neutrophils, eosinophils, endothelial, and epithelial cells .
Mode of Action
Upon administration, USL-311 binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Biochemical Pathways
The binding of CXCL12 to CXCR4 activates various downstream signaling pathways, resulting in a wide range of responses such as intracellular calcium elevation, chemotaxis, gene transcription, cell survival, and proliferation . The CXCR4/CXCL12 axis is necessary for developmental processes, including hematopoiesis, organogenesis, tissue repair, vascularization, cardiogenesis, and neurogenesis . Multiple evidence revealed that CXCL12/CXCR4 axis is implicated in several pathways involved in carcinogenesis and plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Pharmacokinetics
It is under investigation in clinical trials, which are designed to explore the safety, tolerability, pharmacokinetics, and preliminary efficacy of usl-311 .
Result of Action
The result of USL-311’s action is the inhibition of CXCR4 activation, which may lead to decreased proliferation and migration of CXCR4-expressing tumor cells . This can potentially inhibit tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Action Environment
The action environment of USL-311 is primarily within the cellular environment where CXCR4 is expressed. The efficacy and stability of USL-311 can be influenced by various factors, including the expression levels of CXCR4, the presence of its ligand CXCL12, and the specific characteristics of the tumor microenvironment. More research is needed to fully understand how these and other environmental factors influence the action of usl-311 .
Propriétés
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373268-67-7 | |
| Record name | USL-311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USL-311 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | USL-311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)


![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)




![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)
